molecular formula C18H11ClN2O2 B8425189 4-(4-Chloro-5-phenyl-furo[2,3-d]pyrimidin-6-yl)-phenol

4-(4-Chloro-5-phenyl-furo[2,3-d]pyrimidin-6-yl)-phenol

Cat. No.: B8425189
M. Wt: 322.7 g/mol
InChI Key: MSLXBIIHUKJJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-5-phenyl-furo[2,3-d]pyrimidin-6-yl)-phenol is a useful research compound. Its molecular formula is C18H11ClN2O2 and its molecular weight is 322.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

4-(4-chloro-5-phenylfuro[2,3-d]pyrimidin-6-yl)phenol

InChI

InChI=1S/C18H11ClN2O2/c19-17-15-14(11-4-2-1-3-5-11)16(23-18(15)21-10-20-17)12-6-8-13(22)9-7-12/h1-10,22H

InChI Key

MSLXBIIHUKJJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 78(1.0 g, 0.003 mol) in DCM (10 mL) at −78° C. was treated with boron tribromide (7.7 mL, 0.045 mol) for 20 min, then slowly warmed to rt, and stirred for another 2 h. The resulting mixture was carefully poured into ice water, extracted with EtOAc, purified by silica gel column chromatography to obtain 0.95 g. MS: 323.1 (M+1).
Name
78
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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